molecular formula C20H23N9O B2547331 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097933-52-1

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Katalognummer: B2547331
CAS-Nummer: 2097933-52-1
Molekulargewicht: 405.466
InChI-Schlüssel: UJKBNUCREWBSSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a hybrid heterocyclic framework. Its structure includes:

  • A 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl core, a fused bicyclic system known for kinase inhibition properties .
  • A piperidin-4-ylmethyl substituent linked to the pyrazolo-pyrimidine core, which may enhance solubility and bioavailability .
  • A 6-(1H-pyrazol-1-yl) group on the dihydropyridazin-3-one moiety, likely contributing to hydrogen bonding interactions in biological targets .

This structural complexity positions it as a candidate for therapeutic applications, particularly in oncology and inflammation, due to the pyrazolo-pyrimidine scaffold’s established role in modulating enzymatic activity .

Eigenschaften

IUPAC Name

2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N9O/c1-14-23-19-16(12-22-26(19)2)20(24-14)27-10-6-15(7-11-27)13-29-18(30)5-4-17(25-29)28-9-3-8-21-28/h3-5,8-9,12,15H,6-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKBNUCREWBSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective antitumor agents. The compound's structural similarity to known anticancer drugs suggests that it may inhibit key enzymes involved in cancer cell proliferation. In particular, compounds within this class have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a study reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that effectively inhibited CDK2 activity, leading to reduced growth in various cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as dihydroorotate dehydrogenase (DHODH). Inhibitors targeting DHODH are of significant interest due to their role in pyrimidine biosynthesis and potential application in treating autoimmune diseases and certain cancers. Research indicates that derivatives similar to the compound can effectively inhibit DHODH activity, thus providing a pathway for therapeutic development against diseases such as rheumatoid arthritis and multiple sclerosis .

Case Study 1: Anticancer Activity

A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and tested their anticancer properties. Among these, the compound exhibited potent inhibition against CDK2 with an IC50 value significantly lower than that of standard chemotherapeutics. The study concluded that modifications to the piperidine moiety could enhance selectivity and potency against cancer cells .

Case Study 2: DHODH Inhibition

In another investigation focused on DHODH inhibitors, researchers synthesized a series of azine-bearing analogues based on the pyrazolo scaffold. These compounds demonstrated promising inhibitory activity against DHODH, leading to decreased proliferation of T-cells in vitro. This suggests that similar compounds could serve as leads for developing new treatments for autoimmune conditions .

Data Tables

Application AreaCompound ActivityReference
AntitumorCDK2 inhibition; reduced cancer cell growth
Enzyme InhibitionDHODH inhibition; decreased T-cell proliferation

Analyse Chemischer Reaktionen

Pyridazinone Formation

The 6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one moiety suggests a cyclization reaction involving a β-ketoamide or similar precursor. This could proceed through:

  • Intramolecular condensation of a diamine and a ketone.

  • Hydrogenation of a pyridazine derivative to form the dihydro structure.

Functional Group Transformations

  • Amide Bond Formation : The urea linkage (as seen in related compounds like CHEMBL4784049 ) may involve coupling of amines with carbonyl compounds (e.g., carbodiimides or mixed carbonates).

  • Substitution Reactions : The 1H-pyrazol-1-yl group could be introduced via SNAr (nucleophilic aromatic substitution) or metal-catalyzed cross-coupling (e.g., Suzuki coupling).

Analytical Data and Stability

Parameter Value Source
Molecular Weight405.5 g/mol
Purity≥95%
Common Analytical MethodsHPLC, MS, NMR

Hydrolysis

The amide and urea groups in the molecule may undergo hydrolysis under acidic/basic conditions, yielding carboxylic acids or amines. For example:
Urea Linkage+H2OAmine+Carbonyl Compound\text{Urea Linkage} + \text{H}_2\text{O} \rightarrow \text{Amine} + \text{Carbonyl Compound}

Oxidation/Reduction

The dihydropyridazinone ring could undergo oxidation to form a pyridazinone or reduction to yield a diamine, depending on the reagent (e.g., KMnO₄ or LiAlH₄).

Coordination Chemistry

The pyrazolo[3,4-d]pyrimidine core may act as a ligand in metal complexes due to its nitrogen-rich heterocyclic system.

Related Compounds and Comparisons

Compound Key Features Source
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineCore pyrazolo[3,4-d]pyrimidine structure
1-(2,6-dimethylphenyl)-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]ureaPiperidine-urea linkage, similar heterocyclic motif

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Activity/Synergy Synthesis Pathway Reference
Target Compound Pyrazolo[3,4-d]pyrimidine Piperidinylmethyl, pyrazolyl-dihydropyridazinone ~470 (estimated) Kinase inhibition (predicted) Not explicitly stated
A5 (3-(2-hydroxyphenyl)-6-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) Pyrazolo[3,4-d]pyrimidin-4-one 2-Hydroxyphenyl, methyl 258.25 Anticancer (in vitro) Formic acid-mediated cyclization
PF-4449613 Pyrazolo[3,4-d]pyrimidin-4-one Tetrahydro-2H-pyran-4-yl, phenoxyazetidine 395.45 PDE10A inhibition Multi-step coupling
1-Cyclopentyl-3-(tert-butyl)-6-(4-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine Cyclopentyl, tert-butyl, pyridinyl ~380 (estimated) Kinase selectivity Not specified

Key Findings :

Structural Diversity: The target compound uniquely combines a dihydropyridazinone ring with pyrazolyl and piperidinylmethyl groups, differentiating it from simpler analogs like A5 (hydroxyphenyl substituent) .

Biological Implications: The piperidinylmethyl substituent in the target compound is hypothesized to enhance blood-brain barrier penetration compared to cyclopentyl or tert-butyl groups in analogs . The pyrazolyl-dihydropyridazinone moiety could mimic ATP-binding motifs in kinases, similar to pyrazolo-triazolopyrimidines in .

Synthesis Challenges: The target compound’s synthesis likely requires multi-step regioselective coupling (e.g., SNAr reactions for pyrazolyl attachment), akin to PF-4449613 . Isomerization risks, as noted in pyrazolo-triazolopyrimidine derivatives , are less likely here due to the rigid dihydropyridazinone scaffold.

Research Findings and Implications

  • Kinase Selectivity : Pyrazolo[3,4-d]pyrimidines with bulky substituents (e.g., tert-butyl in ) show improved selectivity for tyrosine kinases over serine/threonine kinases. The target compound’s methyl and pyrazolyl groups may balance potency and selectivity .
  • Solubility : Piperidine derivatives generally exhibit higher aqueous solubility than aryl-substituted analogs (e.g., A5), enhancing bioavailability .
  • Thermodynamic Stability: The dihydropyridazinone ring may confer greater metabolic stability compared to pyrimidin-4-one analogs like A5 .

Vorbereitungsmethoden

Pyrazolo[3,4-d]pyrimidine Core Formation

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (sodium ethoxide, ethanol reflux), yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. Subsequent chlorination with phosphorus oxychloride (POCl₃, 110°C, 4 h) provides 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).

Piperidine Functionalization

Nucleophilic substitution at the C4 position employs piperidine-4-carboxaldehyde under Mitsunobu conditions (DIAD, PPh₃, THF) to install the piperidine moiety. Reductive amination (NaBH₃CN, MeOH) secures the 1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl intermediate.

Preparation of 6-(1H-Pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Dihydropyridazinone Ring Construction

Cyclization of ethyl 4-(1H-pyrazol-1-yl)acetoacetate with hydrazine hydrate (EtOH, 80°C, 12 h) generates the 6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one core. The reaction proceeds via hydrazide intermediate formation, followed by intramolecular cyclodehydration.

C3 Functionalization for Methylene Bridge

Bromination at the C3 position using N-bromosuccinimide (NBS, AIBN, CCl₄) yields 3-bromo-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one. Subsequent Arbuzov reaction with triethyl phosphite (P(OEt)₃, 120°C) produces the corresponding phosphonate ester, enabling Horner-Wadsworth-Emmons olefination in later stages.

Convergent Coupling Strategy

Methylene Linker Installation

The piperidine intermediate undergoes Friedel-Crafts alkylation with formaldehyde (HCHO, HCl gas, DCM) to introduce a hydroxymethyl group at the C4 position. Oxidation (PCC, CH₂Cl₂) converts this to a ketone, which undergoes Wittig reaction with the dihydropyridazinone phosphonate ester (NaH, THF, 0°C → rt) to form the trans-alkene bridge.

Final Reduction and Purification

Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the alkene to the saturated methylene linker. Purification via flash chromatography (SiO₂, EtOAc/hexane gradient) followed by recrystallization (MeOH/H₂O) affords the target compound in 78% purity. Final polishing uses preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.89 (d, J = 2.4 Hz, 1H, pyrazole-H), 4.51 (t, J = 7.6 Hz, 2H, CH₂N), 3.95 (m, 2H, piperidine-H), 2.87 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃).
  • HRMS (ESI+): m/z 405.1921 [M+H]⁺ (calc. 405.1924 for C₂₀H₂₃N₉O).

Purity Assessment

HPLC-UV (220 nm) shows ≥98% purity with retention time 12.7 min (Zorbax SB-C18, 4.6 × 150 mm, 1 mL/min 60:40 MeCN/H₂O).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the cyclocondensation step (Teflon AF-2400 reactor, 140°C, 10 min residence time) increases yield to 89% while reducing byproduct formation.

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 32 (benchmark <40 for pharmaceuticals)
  • E-factor: 18.7 (solvent recovery included)

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Substitution

Competing N1 vs. N2 alkylation in the pyrazole ring is mitigated using bulky bases (LiHMDS, THF, -78°C), favoring N1-functionalization (95:5 regioselectivity).

Epimerization During Piperidine Functionalization

Racemization at the piperidine C4 center is suppressed by employing low-temperature (-20°C) Mitsunobu conditions and anhydrous solvents.

Alternative Synthetic Routes

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between 4-bromo-1,6-dimethylpyrazolo[3,4-d]pyrimidine and pinacol boronate-functionalized piperidine (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O) provides a streamlined pathway but suffers from lower yields (62%) due to steric hindrance.

Enzymatic Resolution

Lipase-mediated (CAL-B) kinetic resolution of racemic piperidine intermediates achieves >99% ee, though scalability remains challenging for industrial applications.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound?

Answer:
The synthesis involves multi-step organic reactions, often employing heterocyclic coupling and piperidine functionalization . Key steps include:

  • Pyrazolo[3,4-d]pyrimidine core synthesis : Condensation of substituted pyrazole and pyrimidine precursors under acidic conditions, followed by dimethylation .
  • Piperidine linkage : Coupling the core with a piperidine derivative via nucleophilic substitution or reductive amination. For example, a 52.7% yield was achieved using HCl-mediated heating (50°C, 2.3 hours) to form a hydrochloride salt intermediate .
  • Pyridazinone functionalization : Introduction of the pyrazole moiety via Suzuki-Miyaura cross-coupling or direct alkylation .
    Optimization Tip : Use TFA (trifluoroacetic acid) as a catalyst in toluene for cyclization steps to improve reaction efficiency .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:
Employ a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., pyrazole protons at δ 7.8–8.2 ppm and methyl groups at δ 2.3–2.6 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., exact mass: ~367.2 g/mol for related pyrazolo-pyridazinone derivatives) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with C18 columns and UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
Focus on systematic substituent variation and biological assay integration :

  • Core modifications : Replace the 1,6-dimethyl groups on the pyrazolo-pyrimidine core with ethyl or halogen substituents to evaluate steric/electronic effects on target binding .
  • Piperidine linker optimization : Test methylene vs. ethylene spacers to assess conformational flexibility .
  • Pyridazinone substitution : Compare pyrazole vs. triazole moieties for hydrogen-bonding potential .
    Data Interpretation : Use molecular docking to correlate substituent changes with binding affinity (e.g., docking into corticotropin-releasing factor receptors) .

Advanced: What computational strategies optimize reaction conditions for this compound?

Answer:
Leverage quantum chemical calculations and AI-driven simulations :

  • Reaction Path Search : Apply density functional theory (DFT) to identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
  • Process Automation : Use AI platforms (e.g., COMSOL Multiphysics) to simulate solvent effects, temperature gradients, and catalyst loading, enabling real-time optimization .
    Case Study : ICReDD’s feedback loop integrates experimental data (e.g., yields, byproducts) into computational models to refine reaction parameters .

Basic: What safety protocols are critical during handling?

Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy from intermediates like HCl salts .
  • First Aid : For skin contact, rinse immediately with water; consult a physician if ingested, providing the SDS (e.g., CAS 159104-35-5 for related compounds) .
  • Storage : Store anhydrous derivatives under nitrogen at -20°C to prevent hydrolysis .

Advanced: How should conflicting data on reaction yields or purity be resolved?

Answer:

  • Root-Cause Analysis :
    • Byproduct Identification : Use LC-MS to detect trace impurities (e.g., unreacted pyrazole or dimerized products) .
    • Kinetic Profiling : Monitor reaction progress via in-situ IR to identify bottlenecks (e.g., sluggish cyclization steps) .
  • Experimental Replication : Standardize solvent purity (e.g., anhydrous toluene vs. technical grade) and catalyst batches (e.g., TFA lot variability) .
    Example : A 52.7% yield discrepancy was resolved by optimizing HCl concentration and heating duration .

Advanced: How can AI enhance experimental design for derivative synthesis?

Answer:

  • Predictive Modeling : Train machine learning models on historical reaction data (e.g., yields, solvent systems) to predict optimal conditions for new derivatives .
  • Autonomous Labs : Implement robotic platforms for high-throughput screening of reaction parameters (e.g., temperature, stoichiometry) .
  • Data Integration : Use tools like ACD/Labs Percepta to predict physicochemical properties (e.g., solubility, logP) for prioritization .

Basic: What are key considerations for stability studies?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) to identify degradation pathways (e.g., pyridazinone ring oxidation) .
  • Analytical Monitoring : Track degradation via HPLC-MS and quantify stability-indicating parameters (e.g., ≥90% purity after 6 months at -20°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.